3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium
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Overview
Description
3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a dimethoxyphenyl group, and a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Adamantylcarbonyl Intermediate: This step involves the reaction of adamantane with a suitable carbonylating agent to form the adamantylcarbonyl intermediate.
Coupling with Dimethoxyphenyl Ethyl Group: The intermediate is then coupled with a dimethoxyphenyl ethyl group using a coupling reagent such as a Grignard reagent or a Suzuki-Miyaura coupling reaction.
Formation of the Pyridinium Ring: The final step involves the cyclization of the intermediate to form the pyridinium ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium is unique due to its combination of an adamantyl group, a dimethoxyphenyl group, and a pyridinium ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C27H34NO4+ |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C27H33NO4/c1-17-4-8-23(22(28-17)7-5-18-6-9-24(30-2)25(13-18)31-3)32-26(29)27-14-19-10-20(15-27)12-21(11-19)16-27/h4,6,8-9,13,19-21H,5,7,10-12,14-16H2,1-3H3/p+1 |
InChI Key |
QWRSREBUXQTLOF-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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